molecular formula C8H10O4 B3028673 Ethylene glycol diacrylate CAS No. 26570-48-9

Ethylene glycol diacrylate

Cat. No. B3028673
CAS RN: 26570-48-9
M. Wt: 170.16 g/mol
InChI Key: KUDUQBURMYMBIJ-UHFFFAOYSA-N
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Description

Ethylene Glycol Diacrylate (EGDA) is a long-chain hydrophilic, crosslinking monomer. It is widely used in the preparation of gel polymer electrolytes for Li-ion polymer batteries, acrylic polymers, and coating materials . It is also used as a prepolymer solution in the formation of a cross-linked polymeric system .


Synthesis Analysis

EGDA can be synthesized by reacting with acrylic/methacrylic acid in the presence of a catalyst . The decrease in acid value and the presence of a prominent peak, –C = O stretching, at 1,731 cm −1 showed the formation of diacrylate and dimethacrylate .


Molecular Structure Analysis

The molecular structure of EGDA can be characterized using various techniques such as 1H NMR, 13C NMR, and infrared spectroscopy . The structure can also be viewed using Java or Javascript .


Chemical Reactions Analysis

EGDA can be used in free radical copolymer crosslinking reactions . It can also be polymerized to form poly(ethylene glycol) diacrylate for drug delivery .


Physical And Chemical Properties Analysis

EGDA is an important organic compound and chemical intermediate used in a large number of industrial processes (e.g. energy, plastics, automobiles, and chemicals). It possesses unique properties and versatile commercial applications .

Scientific Research Applications

Hydrogels for Tissue Engineering and Drug Delivery

3D Printing of Robust Biomaterials

Microfluidic Devices

Simulating Extracellular Matrix (ECM) Properties

Superhydrophilic Membranes

Biomedical Industry Solutions

Mechanism of Action

Target of Action

Ethylene diacrylate, also known as Ethylene glycol diacrylate, is a useful organic compound for research related to life sciences . .

Mode of Action

It is known that the compound can be used to form hydrogels under conditions mild enough to allow cell encapsulations . The introduction of labile bonds into the poly (ethylene glycol)-diacrylate backbone without changing macromer molecular weight is one of the strategies used to decouple degradation rate from other hydrogel properties .

Biochemical Pathways

Ethylene diacrylate is involved in the synthesis of bio-based poly (meth)acrylates. The preparation of new (meth)acrylate polymers from bio-based molecules obtained from either extraction or fermentation of biomass such as glucose, cellulose, and lignin is an interesting strategy to synthesize bio-based poly (meth)acrylates .

Pharmacokinetics

It’s known that solute transport from semi-interpenetrating networks (sipns) comprised of poly(ethylene glycol) diacrylate (pegda) and gelatin that are partially crosslinked, water-swellable, and biodegradable can be affected by various factors .

Result of Action

It’s known that peg acrylate-based materials are easily modified to be biologically active and are capable of mimicking a range of characteristics of the native tissue environment .

Action Environment

The action of Ethylene diacrylate can be influenced by environmental factors. For instance, the product is non-reactive under normal conditions of use, storage, and transport . .

Safety and Hazards

EGDA can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may cause respiratory irritation and can be toxic if swallowed or in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

PEGDA hydrogels have been extensively studied in recent years as potential solutions for biomedical applications such as tissue engineering and organ-on-chip devices . Future work will apply these results to the continued modifications of PEGDA hydrogels to generate more complex tissues .

properties

IUPAC Name

2-prop-2-enoyloxyethyl prop-2-enoate
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InChI

InChI=1S/C8H10O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-4H,1-2,5-6H2
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InChI Key

KUDUQBURMYMBIJ-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCCOC(=O)C=C
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Molecular Formula

C8H10O4
Source PubChem
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Related CAS

28158-16-9, 57636-10-9, 26570-48-9
Record name Ethylene glycol diacrylate homopolymer
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Record name Polyethylene glycol diacrylate homopolymer
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Record name Polyethylene glycol diacrylate
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DSSTOX Substance ID

DTXSID9044615
Record name Ethylene acrylate
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Molecular Weight

170.16 g/mol
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Product Name

Ethylene glycol diacrylate

CAS RN

2274-11-5, 26570-48-9
Record name Ethylene acrylate
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Record name Ethylene glycol diacrylate
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Record name Ethylene diacrylate
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Record name 2-Propenoic acid, 1,1'-(1,2-ethanediyl) ester
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Record name ETHYLENE GLYCOL DIACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethylene glycol diacrylate
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Q & A

Q1: What is the molecular formula and weight of ethylene glycol diacrylate?

A1: Ethylene glycol diacrylate has the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol.

Q2: How does the structure of ethylene glycol diacrylate contribute to its function as a crosslinking agent?

A2: Ethylene glycol diacrylate contains two acrylate groups at each end of its structure. These acrylate groups can participate in radical polymerization reactions, allowing EGDA to form crosslinks between polymer chains. This crosslinking ability is crucial for creating networks within materials like hydrogels, influencing their mechanical properties and swelling behavior [, , , ].

Q3: What role does ethylene glycol diacrylate play in the synthesis of solid-state lithium microbatteries?

A3: Ethylene glycol diacrylate acts as a crosslinking agent in the synthesis of thin-film polyelectrolytes for solid-state lithium microbatteries. It provides the necessary physical stability to the poly(methacrylic acid-co-ethylene glycol diacrylate) films during the crucial H+/Li+ ion exchange process. The crosslinking density, influenced by the EGDA content, directly impacts the ionic conductivity of these films, a critical factor for battery performance [].

Q4: Can ethylene glycol diacrylate be used in microfluidic device fabrication?

A4: Yes, ethylene glycol diacrylate is a suitable material for fabricating microfluidic devices. It can be photopolymerized to create hollow microvessels with defined structures and dimensions, ranging from 15 μm to 73 μm. These microvessels, made from poly(ethylene glycol diacrylate), demonstrate biocompatibility and cytocompatibility, making them suitable for cell culturing and other biological applications [].

Q5: Does the presence of oxygen affect the polymerization of ethylene glycol diacrylate?

A5: Yes, oxygen inhibits the free-radical polymerization of ethylene glycol diacrylate. Studies using dynamic differential scanning calorimetry confirmed that the polymerization rate is significantly reduced under an air atmosphere compared to a nitrogen atmosphere. This finding highlights the importance of controlling the atmosphere during polymerization to achieve desired reaction kinetics and material properties [].

Q6: How can ethylene glycol diacrylate be utilized in the development of environmentally friendly superabsorbent polymers?

A6: Ethylene glycol diacrylate serves as a crosslinking agent in the synthesis of biodegradable superabsorbent polymers (SAPs). These SAPs, derived from sucrose-based monomers, offer a more environmentally friendly alternative to conventional petroleum-based SAPs due to their biodegradability. The crosslinking density, controlled by the EGDA concentration, influences the absorbency properties of these polymers, affecting their free swell and absorbency under load [].

Q7: Can ethylene glycol diacrylate be employed in the development of pH-responsive materials?

A7: Yes, ethylene glycol diacrylate can be copolymerized with pH-sensitive monomers like propylacrylic acid (PAA) to create pH-responsive hyperbranched copolymers. These copolymers exhibit varying hydrodynamic dimensions depending on the pH of the environment. This pH-responsiveness makes them potentially useful for applications such as drug delivery systems, where controlled release based on pH changes is desired [].

Q8: What role does ethylene glycol diacrylate play in the development of self-healing polymer films?

A8: Ethylene glycol diacrylate is instrumental in creating self-healing polymer films by enabling the incorporation of reversible crosslinks. It is used to synthesize poly(ethylene glycol diacrylate) crosslinked cores for star polymers. These cores serve as platforms for introducing disulfide reversible cross-links (SS) at the periphery of branches via atom transfer radical polymerization (ATRP). The reversible nature of these SS cross-links allows for the self-healing properties of the resulting polymer films [].

Q9: What methods are available for synthesizing ethylene glycol diacrylate?

A9: Ethylene glycol diacrylate can be synthesized using various methods, including direct etherification of acrylic acid with ethylene glycol. This method involves optimizing reaction conditions such as solvent, catalyst, and temperature to achieve a high yield and purity of EGDA [].

Q10: How is initiated chemical vapor deposition (iCVD) employed in the utilization of ethylene glycol diacrylate?

A10: iCVD is a versatile technique employed for depositing thin films of ethylene glycol diacrylate-containing copolymers. This method offers advantages such as conformal coating, even on high aspect ratio structures like carbon nanotube forests, making it suitable for applications such as creating surface-modifiable films for ligand attachment [] and fabricating solid-state lithium-ion full cells [].

Q11: What analytical techniques are commonly used to characterize ethylene glycol diacrylate and its polymers?

A11: Various analytical techniques are crucial for characterizing ethylene glycol diacrylate and its polymers. These include:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Used to determine monomer composition and reactivity ratios in copolymers containing EGDA [, ].
  • Fourier Transform Infrared Spectroscopy (FT-IR): Confirms the successful incorporation of ethylene glycol diacrylate into polymer networks by identifying characteristic functional groups [, ].
  • Gel Permeation Chromatography (GPC): Determines the molecular weight and polydispersity of polymers synthesized with EGDA, providing insights into the polymerization process and material properties [].
  • Scanning Electron Microscopy (SEM): Used to visualize the morphology and structure of materials containing EGDA, such as porous polymer monoliths or asymmetric membranes [, , ].
  • Dynamic Differential Scanning Calorimetry (DSC): Investigates the thermal properties of EGDA-containing polymers, including glass transition temperature and heat capacity, providing information on their thermal behavior [].
  • Atomic Force Microscopy (AFM): Allows for nanoscale characterization of surfaces and interfaces, enabling the study of properties such as surface roughness, adhesion, and mechanical properties in EGDA-based materials [].

Q12: What are the potential genotoxicity concerns associated with multifunctional acrylates like ethylene glycol diacrylate?

A12: Studies using the Salmonella typhimurium and mouse lymphoma L5178Y TK+/− assays revealed mixed results regarding the mutagenicity of ethylene glycol diacrylate. While it showed positive results in the mouse lymphoma assay both with and without metabolic activation, it was negative in the Salmonella assay. These findings highlight the importance of further research to fully understand the potential genotoxic effects of EGDA and other multifunctional acrylates [].

Q13: Are there alternative crosslinking agents to ethylene glycol diacrylate?

A13: Yes, several alternatives to ethylene glycol diacrylate exist, each with its own set of properties and applications. Some examples include:

  • 1,4-Butanediol diglycidyl ether (1,4-BDGE): A less commonly used crosslinker for SAPs but investigated for its potential to impart specific properties [].
  • Oligo(ethylene glycol) diacrylates: Varying in molecular weight and offering a range of properties for tailoring hydrogel characteristics [].

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